molecular formula C9H10O3 B15300308 1-(Furan-3-yl)cyclobutane-1-carboxylic acid

1-(Furan-3-yl)cyclobutane-1-carboxylic acid

Cat. No.: B15300308
M. Wt: 166.17 g/mol
InChI Key: RJFYQWXROMRBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-3-yl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group and a furan-3-yl substituent on the same carbon atom. The cyclobutane ring introduces conformational rigidity, while the furan moiety contributes aromatic and electronic properties distinct from other heterocycles. Its unique combination of a strained cyclobutane ring and electron-rich furan may enhance binding specificity or metabolic stability in drug design contexts .

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

1-(furan-3-yl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H10O3/c10-8(11)9(3-1-4-9)7-2-5-12-6-7/h2,5-6H,1,3-4H2,(H,10,11)

InChI Key

RJFYQWXROMRBEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=COC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-yl)cyclobutane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods: Techniques such as solvent-free crystallization and photodimerization may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

    Oxidation: Furan derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohols derived from the carboxylic acid group.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 1-(Furan-3-yl)cyclobutane-1-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing substituent effects on physicochemical properties and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
1-(Furan-3-yl)cyclobutane-1-carboxylic acid Furan-3-yl, COOH C₉H₁₀O₃ 166.17 Potential building block for organic synthesis; furan's aromaticity may enhance π-π interactions .
1-(Thiophen-2-yl)cyclobutane-1-carboxylic acid Thiophen-2-yl, COOH C₉H₁₀O₂S 198.24 Pharmaceutical intermediate; sulfur atom increases lipophilicity and metal coordination capacity .
1-Amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) Amino (C1), Fluorine (C3), COOH C₅H₈FNO₂ 133.12 PET imaging agent for brain tumors; achieves tumor-to-brain ratios >6 in preclinical and clinical studies .
1-(3,3,3-Trifluoropropyl)cyclobutane-1-carboxylic acid 3,3,3-Trifluoropropyl, COOH C₈H₁₁F₃O₂ 196.17 Fluorinated alkyl chain enhances metabolic stability; explored in agrochemical research .
1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid 3-Cyanophenyl, COOH C₁₂H₁₁NO₂ 201.22 High polarity from cyano group improves solubility and target binding in medicinal chemistry .
1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid Methoxycarbonyl, COOH C₇H₁₀O₄ 158.15 Dual functionality (ester and carboxylic acid) enables versatile peptide modifications .
(E/Z)-1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7/Z7) Amino, butenyl, COOH C₉H₁₅NO₂ 177.22 Peptide stapling agents; stabilize α-helical structures with improved proteolytic resistance .

Key Structural and Functional Insights:

  • Substituent Electronic Effects :

    • Furan (oxygen-containing heterocycle) vs. thiophene (sulfur-containing): Furan’s lower aromaticity may reduce steric hindrance compared to thiophene, favoring interactions in polar environments .
    • Fluorine substituents (e.g., FACBC): Enhance lipophilicity and blood-brain barrier penetration, critical for neuroimaging .
    • Trifluoropropyl group: Improves metabolic stability via strong C-F bonds, relevant for agrochemicals .
  • Conformational Rigidity :

    • Cyclobutane’s strain restricts molecular flexibility, promoting target selectivity in peptide stapling (E7/Z7) and imaging agents (FACBC) .
  • Functional Group Synergy :

    • Methoxycarbonyl and carboxylic acid groups enable bifunctional reactivity, useful in sequential synthetic modifications .

Biological Activity

1-(Furan-3-yl)cyclobutane-1-carboxylic acid (FCBCA) is a cyclic amino acid derivative notable for its diverse biological activities. This compound has garnered attention for its potential applications in drug development, particularly due to its antibacterial and antifungal properties. This article provides a comprehensive overview of the biological activity of FCBCA, supported by data tables and relevant research findings.

Chemical Structure and Properties

FCBCA features a cyclobutane ring linked to a furan ring, making it a chiral molecule with two enantiomeric forms, each exhibiting distinct biological properties. The molecular weight of FCBCA is 155.17 g/mol, with a melting point of 169-171°C. It is sparingly soluble in water but soluble in polar organic solvents like methanol and acetonitrile.

Antibacterial Activity

FCBCA has demonstrated significant antibacterial effects, particularly against Gram-positive bacteria. A study by Chen et al. (2013) reported that FCBCA exhibited potent activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations.

Table 1: Antibacterial Activity of FCBCA

BacteriaMIC (µg/mL)Reference
Staphylococcus aureus5Chen et al., 2013
Fusarium graminearum10Zhang et al., 2012

Antifungal Activity

In addition to antibacterial properties, FCBCA has shown antifungal activity against Fusarium graminearum, a significant pathogen in agriculture. The compound's efficacy in inhibiting fungal growth positions it as a candidate for agricultural applications.

The mechanism by which FCBCA exerts its biological effects is not fully elucidated; however, it is believed to involve interference with essential cellular processes in target organisms. For instance, the structural similarity of FCBCA to natural amino acids may allow it to disrupt protein synthesis pathways, particularly through inhibition of aminoacyl-tRNA synthetases, similar to what has been observed with other furan derivatives .

Toxicity and Safety Profile

Safety assessments indicate that FCBCA has a low toxicity profile in animal studies, which is crucial for its potential therapeutic applications. However, further evaluations are necessary to establish comprehensive safety data across various models and dosages.

Current Research and Future Directions

Research on FCBCA is ongoing, focusing on several key areas:

  • Mechanism Exploration : Investigating the detailed mechanisms of action in various cell lines and animal models.
  • Synthetic Optimization : Developing new synthetic strategies for producing FCBCA and its analogues.
  • Pharmacological Enhancement : Optimizing the pharmacological properties of FCBCA for therapeutic applications.
  • Analytical Methods Development : Creating new methods for detecting and quantifying FCBCA in biological matrices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.